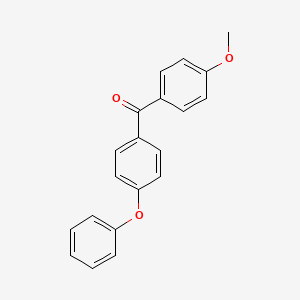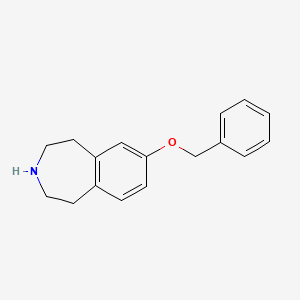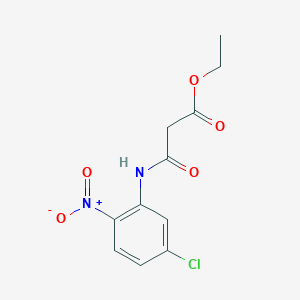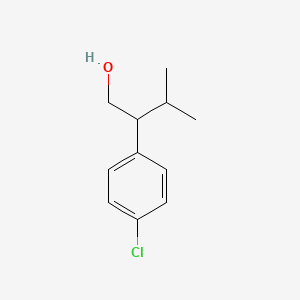
2-Thiocyanato-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-yl thiocyanate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The thiocyanate group (-SCN) attached to the pyrrole ring introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-yl thiocyanate can be synthesized through several methods. One common approach involves the thiocyanation of pyrrole derivatives using thiocyanating agents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetonitrile .
Industrial Production Methods: Industrial production of 2-Thiocyanato-1H-pyrrole often employs electrochemical methods. For instance, the anodic thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds can be achieved through constant potential electrolysis of potassium thiocyanate in an undivided cell . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-yl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiocyanato-1H-pyrrole involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects. The specific pathways and targets depend on the nature of the derivative and the context of its application .
Comparison with Similar Compounds
1H-Pyrrole-2-carbaldehyde: Another pyrrole derivative with an aldehyde group instead of a thiocyanate group.
1H-Pyrrole-2-carboxylic acid: Contains a carboxyl group, making it more acidic and reactive in different contexts.
1H-Pyrrole-2-thiol: Features a thiol group, which can undergo different reactions compared to the thiocyanate group.
Uniqueness: 1H-Pyrrole-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H4N2S |
|---|---|
Molecular Weight |
124.17 g/mol |
IUPAC Name |
1H-pyrrol-2-yl thiocyanate |
InChI |
InChI=1S/C5H4N2S/c6-4-8-5-2-1-3-7-5/h1-3,7H |
InChI Key |
HFULIPRJFZSFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















